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Benzene, (1-ethyldecyl)-

Cat. No.: B1605466
CAS No.: 2400-00-2
M. Wt: 246.4 g/mol
InChI Key: PGVOXXHNGYYHHB-UHFFFAOYSA-N
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Description

Structural Context within Alkylbenzene Chemistry

Benzene (B151609), (1-ethyldecyl)- belongs to the alkylbenzene family, a class of organic compounds defined by a benzene ring attached to one or more alkyl substituents. Specifically, it is a long-chain alkylbenzene (LCAB), characterized by a linear alkyl side chain of ten to fourteen carbon atoms. nih.gov The structure of Benzene, (1-ethyldecyl)- consists of a phenyl group attached to the third carbon of a dodecane (B42187) chain. This non-polar structure renders it insoluble in water but soluble in organic solvents like hexane (B92381) and toluene (B28343). ontosight.ai

The general mechanism for its formation involves the Friedel-Crafts alkylation of benzene. evitachem.com This electrophilic aromatic substitution reaction typically proceeds through three main steps:

Formation of a Carbocation: An alkene, in this case, an isomer of dodecene, reacts with a catalyst (like an acid) to form a stable carbocation. evitachem.com

Nucleophilic Attack by Benzene: The electron-rich benzene ring attacks the carbocation, forming a new carbon-carbon bond. evitachem.com

Deprotonation: A proton is eliminated from the intermediate, restoring the aromaticity of the benzene ring and yielding the final alkylbenzene product. evitachem.com

Below is a table summarizing the key identifiers and properties of Benzene, (1-ethyldecyl)-.

PropertyValue
IUPAC Name dodecan-3-ylbenzene evitachem.com
CAS Number 2400-00-2 nist.gov
Molecular Formula C18H30 evitachem.comnist.gov
Molecular Weight 246.43 g/mol nist.gov
Appearance Colorless liquid evitachem.com
Boiling Point ~296-300 °C ontosight.ai
Density ~0.85-0.86 g/cm³ at 20 °C evitachem.comontosight.ai
Solubility Insoluble in water; Soluble in organic solvents ontosight.ai

Evolution of Research Trajectories for Alkylbenzenes

The research landscape for alkylbenzenes has undergone a significant evolution driven by industrial needs and environmental awareness.

Early Phase (c. 1950s - mid-1960s): Initial industrial production focused on tetrapropylene-based alkylbenzenes (TABs). These were synthesized by alkylating benzene with tetrapropylene, resulting in a complex mixture of phenylalkanes with highly branched side chains. nih.gov These TABs were the primary precursors for alkylbenzenesulfonate surfactants used in detergents. nih.gov

Shift to Linearity (mid-1960s onwards): A major shift occurred when research revealed that the branched structure of TABs made them resistant to biodegradation, leading to environmental persistence. nih.gov This discovery prompted the industry to replace them with linear alkylbenzenes (LABs). nih.govresearchgate.net LABs, which include compounds like Benzene, (1-ethyldecyl)-, feature a linear alkyl chain, making them more readily biodegradable and environmentally benign. nih.govresearchgate.net

Catalysis and Process Optimization (Late 20th Century - Present): A significant portion of modern research has focused on the catalytic processes for LAB synthesis. Historically, corrosive and hazardous liquid-phase catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl3) were common. researchgate.net Current research aims to replace these with more environmentally friendly solid acid catalysts, such as zeolites. evitachem.comresearchgate.net These catalysts offer benefits like reduced corrosion, easier separation from products, and improved selectivity. researchgate.net Studies investigate how factors like catalyst type, temperature, and reactant ratios impact the yield and isomer distribution of the final product. evitachem.com

Environmental and Geochemical Tracers (1980s - Present): Because LABs are synthetic and primarily used in detergents, they have become valuable molecular tracers for domestic and industrial waste in the environment. nih.gov Researchers study their distribution and degradation in wastewater, rivers, and marine sediments to track pollution pathways. nih.govacs.org The distinct composition of LABs allows them to be used as a geochronological tool to reconstruct historical waste deposition in sediment layers. nih.gov

Overview of Key Academic Research Domains Pertaining to Benzene, (1-ethyldecyl)-

Academic research on Benzene, (1-ethyldecyl)- and related LABs spans several key domains:

Synthetic Chemistry: Research focuses on optimizing the synthesis of LABs. This includes the alkylation of benzene with specific long-chain alkenes (like 1-decene (B1663960) or dodecene-1) using various catalysts. evitachem.combohrium.com Studies explore the use of homogeneous catalysts like methanesulfonic acid and heterogeneous solid acid catalysts to improve reaction efficiency, selectivity, and environmental footprint. researchgate.netbohrium.com

Industrial Chemistry: In an industrial context, Benzene, (1-ethyldecyl)- is primarily an intermediate. evitachem.comontosight.ai Its main application is in the production of linear alkylbenzene sulfonates (LAS), which are the active surfactant ingredients in many detergents and cleaning products. researchgate.netresearchgate.net The properties of the resulting LAS, such as detergency and foaming power, are influenced by the structure and isomer distribution of the parent LAB. researchgate.net LABs are also used in the formulation of lubricants and as plastic additives. ontosight.ai

Analytical Chemistry: The detection and quantification of LABs in complex environmental samples require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used method for identifying and measuring LABs and their branched-chain predecessors (TABs) in samples like marine sediments. researchgate.netusgs.govacs.org High-performance liquid chromatography (HPLC) is also employed, particularly for analyzing the more polar degradation products of LABs. researchgate.netacs.org

Environmental Geochemistry: The persistence and distribution of LABs in the environment are major areas of study. Because they are synthetic and linked to wastewater, their presence in sediments provides a chemical signature of human activity. nih.gov Researchers analyze sediment cores to track the historical input of pollutants, with the transition from TABs to LABs serving as a clear chronological marker from the mid-1960s. nih.gov Studies also investigate the microbial degradation of LABs in different environmental compartments. nih.gov

Physical and Thermodynamic Chemistry: Research has been conducted to determine the standard chemical thermodynamic properties of alkylbenzene isomer groups. aip.org By calculating properties such as the standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°), scientists can predict the equilibrium mole fractions of different isomers at various temperatures, which is valuable for optimizing industrial synthesis processes. aip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30 B1605466 Benzene, (1-ethyldecyl)- CAS No. 2400-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecan-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30/c1-3-5-6-7-8-9-11-14-17(4-2)18-15-12-10-13-16-18/h10,12-13,15-17H,3-9,11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVOXXHNGYYHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862922
Record name 3-Phenyldodecane
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Molecular Weight

246.4 g/mol
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CAS No.

2400-00-2
Record name 3-Phenyldodecane
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Record name Benzene, (1-ethyldecyl)-
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Record name Benzene, (1-ethyldecyl)-
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Natural Occurrence and Environmental Detection of Benzene, 1 Ethyldecyl

Biogenic Origins and Phytochemical Profiling

The presence of Benzene (B151609), (1-ethyldecyl)- has been documented in the chemical makeup of several plant species and has also been found in some fermented goods.

Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying Benzene, (1-ethyldecyl)- in various plant extracts.

Glycyrrhiza glabra (Licorice): The methanolic root extract of Glycyrrhiza glabra has been found to contain Benzene, (1-ethyldecyl)-. researchgate.net This plant is widely used in traditional medicine and as a flavoring agent. ijabbr.com The identification of this compound contributes to the broader understanding of the complex phytochemical profile of licorice root, which includes flavonoids, terpenoids, and saponins. nih.govnih.gov

Raphanus sativus (Radish): In the aerial parts of Raphanus sativus, methanolic and benzene extracts have revealed the presence of Benzene, (1-ethyldecyl)-. bepls.com This discovery is part of a larger phytochemical analysis that has identified numerous compounds in radish, some with potential antimicrobial properties. bepls.comnih.gov

Carthamus lanatus (Woolly Distaff Thistle): Volatiles from the fresh aerial parts of Carthamus lanatus have been shown to contain Benzene, (1-ethyldecyl)-. aast.eduresearchgate.net This was a notable finding as it was reported as one of several compounds identified for the first time in the Carthamus genus. aast.edu

Thesium viride : The ethanol (B145695) extract of the whole plant of Thesium viride has been found to contain Benzene, (1-ethyldecyl)-, with a peak area of 0.83%. umyu.edu.ng This identification was part of a broader phytochemical screening of the plant. umyu.edu.ngresearchgate.net

Table 1: Identification of Benzene, (1-ethyldecyl)- in Plant Extracts

Plant Species Part Used Extraction Method Analytical Method Reference
Glycyrrhiza glabra Root Methanolic GC-MS researchgate.net
Raphanus sativus Aerial Part Methanolic and Benzene GC-MS bepls.com
Carthamus lanatus Aerial Parts (Fresh) Hydro-distillation GC-MS aast.eduresearchgate.net

Wine: The compound Benzene, (1-ethyldecyl)- has been detected in Cabernet Sauvignon dry red wine. aip.org Specifically, its presence was noted in wines produced with the inclusion of a certain proportion of peduncles (stems) during fermentation, suggesting that the microaerophilic environment created by the stems may contribute to its formation or accumulation. aip.org The study highlighted that the presence of this and other benzenes was more pronounced in wines made with stems compared to those produced without. aip.org

Environmental Sampling and Source Apportionment

The detection of Benzene, (1-ethyldecyl)- extends beyond the biosphere and into various environmental compartments, indicating its potential as an environmental contaminant.

The presence of Benzene, (1-ethyldecyl)- and other related alkylbenzenes has been noted in wastewater samples. greenpeace.to These compounds are often resistant to degradation and can accumulate in sediments. greenpeace.to Various analytical techniques are employed for the determination of benzene and its derivatives in water samples, including dispersive liquid-liquid microextraction followed by high-performance liquid chromatography and gas chromatography. rsc.orgresearchgate.netresearchgate.net The United States Environmental Protection Agency (EPA) regulates the release of compounds like Benzene, (1-ethyldecyl)- due to their potential to contaminate soil and water. ontosight.ai

Benzene, (1-ethyldecyl)- has been identified as a volatile organic compound (VOC) in indoor work environments. nih.gov VOCs are a significant class of air pollutants, and their identification is crucial for assessing air quality. mdpi.com Studies analyzing VOCs in various settings contribute to understanding the sources and distribution of such compounds in the atmosphere. mdpi.com

Advanced Synthetic Methodologies and Reaction Chemistry of Benzene, 1 Ethyldecyl

Targeted Synthetic Routes and Strategies

The creation of specific alkylbenzene isomers like Benzene (B151609), (1-ethyldecyl)- requires careful selection of synthetic methods to control the structure of the alkyl chain and its point of attachment to the benzene ring.

Catalytic Alkylation Approaches for Alkylbenzene Synthesis

The most direct method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. mt.com This reaction involves the electrophilic aromatic substitution of a benzene ring with an alkylating agent, such as an alkene (e.g., 1-dodecene) or an alkyl halide, in the presence of a catalyst. mt.comnih.gov

The reaction proceeds by generating a carbocation electrophile from the alkylating agent, which is then attacked by the electron-rich benzene ring. pressbooks.pub A variety of catalysts can be employed to facilitate this process, with the choice influencing reaction efficiency and selectivity.

Common Catalysts in Friedel-Crafts Alkylation

Catalyst Type Examples Key Characteristics
Lewis Acids AlCl₃, FeCl₃ Traditional, highly active catalysts for reactions with alkyl halides. mt.com
Solid Acids Zeolites (e.g., USY, Beta), Supported Heteropolyacids (e.g., Silicotungstic Acid) Offer environmental benefits, easier separation, and shape-selectivity which can influence isomer distribution. kiche.or.kretsu.eduresearchgate.netacs.org

| Brønsted Acids | HF, H₂SO₄ | Used industrially, particularly with alkene alkylating agents, but are highly corrosive. nih.gov |

For the synthesis of linear alkylbenzenes (LABs), the reaction of benzene with long-chain α-olefins like 1-dodecene (B91753) is a common industrial approach. kiche.or.krsciopen.com Using catalysts like USY zeolite can achieve high conversion rates. kiche.or.kr The reaction conditions, such as temperature, pressure, and reactant molar ratio, are optimized to maximize the yield of the desired secondary phenylalkane isomers. kiche.or.kr

Multi-step Organic Synthesis Techniques

Direct Friedel-Crafts alkylation with long-chain alkyl halides is often complicated by carbocation rearrangements, leading to a mixture of branched isomers instead of the desired linear product. lumenlearning.comlumenlearning.com To overcome this, multi-step strategies are employed.

One of the most effective methods is the Friedel-Crafts acylation followed by reduction . chemistrysteps.comorganic-chemistry.org This two-step process provides precise control over the alkyl chain structure.

Acylation-Reduction Synthesis Pathway

Step Reaction Reagents Purpose
1. Acylation Friedel-Crafts acylation of benzene with an acyl chloride (e.g., dodecanoyl chloride). Acyl Chloride, AlCl₃ Forms an aryl ketone. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. lumenlearning.comchemistrysteps.com

| 2. Reduction | Reduction of the ketone to a methylene (B1212753) group. | Clemmensen Reduction: Zn(Hg), HClWolff-Kishner Reduction: H₂NNH₂, KOH, heat | Converts the carbonyl group of the aryl ketone into a CH₂ group, yielding the final linear alkylbenzene product. chemistrysteps.com |

This sequence ensures that a straight-chain alkyl group is introduced to the benzene ring without isomerization.

Another versatile multi-step approach involves the use of organometallic reagents , such as Grignard reagents. While less common for this specific type of compound, a synthetic route could potentially involve the reaction of phenylmagnesium bromide with a suitable long-chain alkyl halide. chemicalforums.com

Methodologies Addressing Synthetic Complexity in Alkylbenzene Derivatives

The synthesis of specific alkylbenzene derivatives is subject to several complexities that chemists must devise strategies to overcome.

Carbocation Rearrangement : As mentioned, primary carbocations formed during Friedel-Crafts alkylation are prone to hydride or alkyl shifts to form more stable secondary or tertiary carbocations. lumenlearning.comlumenlearning.comcerritos.edu This leads to branched products. The acylation-reduction sequence is the primary methodology to prevent this, as the acylium ion does not rearrange. lumenlearning.comchemistrysteps.com

Polyalkylation : The introduction of an alkyl group activates the benzene ring, making the product more nucleophilic than the starting material. lumenlearning.comyoutube.com This can lead to the addition of multiple alkyl groups to the same ring. lumenlearning.comlibretexts.orglibretexts.org Polyalkylation can be minimized by using a large excess of the aromatic substrate, which increases the statistical probability that the electrophile will react with the starting material rather than the alkylated product. libretexts.orggauthmath.com In contrast, Friedel-Crafts acylation does not suffer from this issue; the acyl group is electron-withdrawing and deactivates the ring, preventing further acylation. lumenlearning.comlibretexts.org

Regioselectivity : When introducing a second substituent to an already substituted benzene ring, the existing group directs the position of the incoming group (ortho, meta, or para). imist.maresearchgate.net In multi-step syntheses, the order of reactions is critical. For example, if a meta-substituted product is desired, a meta-directing group (like a nitro or acyl group) must be introduced before an ortho-, para-directing group. chemistrysteps.com This principle allows for the synthesis of specific isomers that would be inaccessible otherwise.

Mechanistic Investigations of Chemical Reactivity

The chemical reactivity of Benzene, (1-ethyldecyl)- is characterized by reactions involving either the aromatic ring or the long alkyl side chain, particularly at the benzylic position.

Oxidation Pathways and Metabolite Elucidation

The biological oxidation of alkylbenzenes is primarily carried out by cytochrome P450 (CYP) enzymes, which are mixed-function oxidases found mainly in the liver. researchgate.netyoutube.com The oxidation can occur on either the aromatic ring or the alkyl side chain.

Aromatic Hydroxylation : The initial step in the oxidation of the benzene ring involves its conversion to an electrophilic arene oxide intermediate by a CYP enzyme. researchgate.netnih.gov This unstable intermediate can undergo several transformations:

Spontaneous rearrangement to form a phenol. quizgecko.com

Enzymatic hydration by epoxide hydrolase to form a dihydrodiol, which can be further oxidized to a catechol. nih.gov

Side-Chain Oxidation : The alkyl group is also a target for oxidation, especially at the benzylic carbon (the carbon atom attached directly to the benzene ring), because the resulting benzylic radical is resonance-stabilized. pressbooks.publibretexts.org The oxidation of the side chain proceeds through a series of steps:

Initial hydroxylation at the benzylic position to form an alcohol (a carbinol). google.com

Further oxidation of the alcohol to a ketone. google.com

Under strong oxidizing conditions, the entire alkyl chain can be cleaved, resulting in the formation of benzoic acid, provided a hydrogen atom is present on the benzylic carbon. pressbooks.publibretexts.orgucalgary.cachemistryguru.com.sglibretexts.orgchemistryguru.com.sg

Potential Oxidation Products and Metabolites

Site of Oxidation Intermediate/Product Description
Aromatic Ring Phenols Formed from rearrangement of the initial arene oxide intermediate. quizgecko.com
Catechols Dihydroxybenzene derivatives formed from further oxidation. nih.gov
Alkyl Chain (Benzylic Position) Aryl Alkyl Carbinol Product of initial benzylic hydroxylation. google.com
Aryl Alkyl Ketone Product of the oxidation of the carbinol. google.com

Detailed kinetic models for the oxidation of large alkylbenzenes show an enhancement of low-temperature reactivity as the length of the alkyl chain increases. researchgate.net

Thermal and Oxidative Degradation Mechanisms

The degradation of alkylbenzenes under non-biological conditions, such as high heat or exposure to strong chemical oxidants, involves different mechanisms.

Thermal Degradation (Pyrolysis) : At elevated temperatures (above 400°C) and in the absence of oxygen, alkylbenzenes undergo pyrolysis. taylorandfrancis.com The presence of a long alkyl side chain significantly increases the pyrolysis reactivity compared to smaller alkylbenzenes like toluene (B28343) or ethylbenzene. acs.org The primary degradation pathways include:

C-C Bond Cleavage : Homolysis of the bond between the benzylic carbon and the next carbon in the chain is a key initiation step. mit.edu

Side Chain Fragmentation : The long alkyl chain can break down into smaller alkenes and alkanes. taylorandfrancis.com

Dealkylation : The entire alkyl group can be cleaved from the ring, producing benzene and a long-chain alkene. Studies on the thermal decomposition of related compounds show that at temperatures around 250°C, the alkylbenzene structure can remain relatively stable. acs.orgacs.org

Oxidative Degradation : In the presence of strong oxidizing agents or atmospheric radicals (like HO•), both the ring and the side chain are susceptible to attack.

Ring Cleavage : Hydroxyl radical attack on the aromatic ring can lead to the formation of hydroxycyclohexadienyl radicals. Subsequent reaction with oxygen can produce peroxyl radicals that rearrange, ultimately leading to the cleavage of the aromatic ring and the formation of smaller aldehydes and organic acids. nih.gov

Side-Chain Oxidation : As with metabolic oxidation, the benzylic position is the most reactive site on the alkyl chain. pressbooks.publibretexts.org Strong chemical oxidants like potassium permanganate (B83412) (KMnO₄) will oxidize the side chain to a carboxylic acid group (benzoic acid). chemistryguru.com.sglibretexts.org

The stability of benzene derivatives against thermal degradation is influenced by the molecular structure, including steric and electronic effects of the substituents. longdom.org

Electrophilic Aromatic Substitution Reaction Profiles

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on Benzene, (1-ethyldecyl)- are primarily governed by the electronic and steric properties of the (1-ethyldecyl) substituent. As an alkyl group, it influences the reaction profile in a predictable manner based on established principles of physical organic chemistry.

The (1-ethyldecyl) group is classified as an electron-donating group (EDG) due to the positive inductive effect (+I) of the sp³-hybridized carbon atoms bonded to the benzene ring. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than unsubstituted benzene. wikipedia.orgcognitoedu.org Consequently, Benzene, (1-ethyldecyl)- is considered an activated system, and its reactions with electrophiles generally proceed under milder conditions or at faster rates compared to benzene. uomustansiriyah.edu.iqlibretexts.org

The alkyl substituent directs incoming electrophiles to the ortho and para positions. This directive effect is a result of the stabilization of the cationic intermediate, known as the arenium ion or sigma complex, which is formed during the reaction. masterorganicchemistry.comorganicchemistrytutor.com When the electrophile attacks the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the (1-ethyldecyl) group. This tertiary carbocation is stabilized by the electron-donating nature of the alkyl group, lowering the activation energy for the formation of the ortho and para products. uomustansiriyah.edu.iq

However, the (1-ethyldecyl) group is a bulky, branched secondary alkyl substituent. This size creates significant steric hindrance, which impedes the approach of the electrophile to the ortho positions adjacent to the substituent. libretexts.orglibretexts.org As a result, while the group is electronically ortho, para-directing, the para-substituted product is expected to be formed preferentially due to reduced steric clash. masterorganicchemistry.com The ratio of para to ortho isomers is anticipated to be high, particularly when a bulky electrophile is used. msu.eduyoutube.com

Nitration

Nitration of Benzene, (1-ethyldecyl)- is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.comrsc.org Due to the activating nature of the alkyl group, the reaction is expected to proceed more readily than the nitration of benzene. libretexts.org The primary products will be 1-(1-ethyldecyl)-4-nitrobenzene and 1-(1-ethyldecyl)-2-nitrobenzene, with the para isomer being the major product due to the steric bulk of the (1-ethyldecyl) group. msu.eduwikipedia.org

Illustrative Research Findings: Nitration of Benzene, (1-ethyldecyl)-

The following table presents a predicted product distribution for the mononitration of Benzene, (1-ethyldecyl)-, based on established principles of steric and electronic effects.

ElectrophileReagentsTemperature (°C)Major ProductPredicted Isomer Distribution (para:ortho:meta)
NO₂⁺HNO₃ / H₂SO₄30 - 401-(1-ethyldecyl)-4-nitrobenzene~ 80 : 18 : 2

Note: The data in this table is illustrative and predictive, based on the directing effects of bulky alkyl groups, and does not represent empirically measured values for this specific compound.

Halogenation

Halogenation with bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. chemistrysteps.comstudymind.co.ukexam-corner.com The reaction proceeds via electrophilic aromatic substitution to yield a mixture of halogenated products. The (1-ethyldecyl) group activates the ring towards halogenation, directing the incoming halogen to the ortho and para positions. studymind.co.uk Steric hindrance will again favor the formation of the para-halo-substituted isomer, 1-bromo-(1-ethyldecyl)benzene or 1-chloro-4-(1-ethyldecyl)benzene, as the major product. khanacademy.org

Sulfonation

Sulfonation is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄) or concentrated sulfuric acid alone. msu.edu The electrophile is SO₃. This reaction is generally reversible. msu.edu The (1-ethyldecyl) group directs the sulfonyl group to the para position to yield 4-(1-ethyldecyl)benzenesulfonic acid as the thermodynamically favored product, minimizing steric repulsion. The ortho isomer, 2-(1-ethyldecyl)benzenesulfonic acid, would be a minor product.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an additional alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). While the (1-ethyldecyl) group activates the ring, this reaction is often complicated by several factors. The introduction of a second alkyl group further activates the ring, making it susceptible to polyalkylation. msu.edu Furthermore, the carbocation intermediates generated from the alkyl halide can undergo rearrangement to form more stable carbocations. Given the already bulky nature of the existing substituent, further alkylation would be subject to significant steric constraints, with substitution likely occurring at the least hindered para position.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally more controlled than alkylation. The resulting acylbenzene product contains a deactivating acyl group, which prevents further acylation of the same ring. msu.edu For Benzene, (1-ethyldecyl)-, acylation would be directed primarily to the para position, yielding, for example, 1-(4-(1-ethyldecyl)phenyl)ethan-1-one if acetyl chloride is used. The significant steric hindrance at the ortho positions would strongly disfavor substitution at those sites.

State of the Art Analytical Characterization of Benzene, 1 Ethyldecyl

Advanced Spectroscopic Techniques for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling and Data Deconvolution

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like Benzene (B151609), (1-ethyldecyl)-. digitellinc.comscholarsresearchlibrary.com It combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. In a typical analysis, the compound is separated from a mixture on a capillary column before being ionized and fragmented in the mass spectrometer.

The electron ionization (EI) mass spectrum of Benzene, (1-ethyldecyl)- is characterized by a molecular ion peak ([M]⁺) and a series of fragment ions that provide a unique "fingerprint" for identification. chemguide.co.uk The fragmentation of long-chain alkylbenzenes is well-documented. nist.gov Key fragmentation pathways include the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is a favored process. This cleavage results in the formation of a highly stable tropylium (B1234903) ion (or a related C₇H₇⁺ species) at a mass-to-charge ratio (m/z) of 91, which is often a prominent peak in the spectrum of alkylbenzenes. youtube.com Other significant fragments arise from the loss of alkyl radicals from the molecular ion. libretexts.org

The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for Benzene, (1-ethyldecyl)-, which serves as a crucial resource for its identification. nist.gov In one study analyzing the volatile components of Carthamus lanatus L., Benzene, (1-ethyldecyl)- was identified with a retention time of 22.059 minutes, demonstrating the utility of GC-MS in identifying this compound in complex natural product matrices. researchgate.net

Data Deconvolution: In the analysis of complex mixtures, chromatographic peaks of different compounds can overlap, leading to convoluted mass spectra. nih.gov Data deconvolution is a critical computational process that mathematically separates these co-eluting components to generate a "pure" mass spectrum for each individual compound. nih.govcalstate.edu Algorithms and software such as the Automated Mass Spectral Deconvolution and Identification System (AMDIS) are widely used to process raw GC-MS data, enabling the reliable identification of components even in challenging matrices. calstate.edu

Table 1: Key Mass Spectral Fragments for Benzene, (1-ethyldecyl)-
m/z ValueProposed Fragment IonSignificance
246[C₁₈H₃₀]⁺Molecular Ion (M⁺)
119[C₉H₁₁]⁺Result of benzylic cleavage
105[C₈H₉]⁺Loss of C₁₀H₂₁ radical
91[C₇H₇]⁺Tropylium ion, characteristic of alkylbenzenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed map of a molecule's carbon-hydrogen framework. While specific experimental NMR data for Benzene, (1-ethyldecyl)- is not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on its known structure and established principles for similar alkylbenzenes. wiley.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons: The five protons on the monosubstituted benzene ring would appear in the downfield region, typically around δ 7.1-7.3 ppm. youtube.comnmrs.io Their integration would correspond to five protons.

Aliphatic Protons: The protons on the dodecyl chain would appear in the upfield region (δ 0.8-2.7 ppm). The benzylic proton (the CH group directly attached to the benzene ring) would be the most deshielded of the aliphatic protons, likely appearing as a multiplet. The terminal methyl (CH₃) group of the decyl chain would appear as a triplet around δ 0.9 ppm, while the methyl group of the ethyl substituent would also be a triplet. The numerous methylene (B1212753) (CH₂) groups in the chain would create a complex series of overlapping multiplets.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.

Aromatic Carbons: The six carbons of the benzene ring would resonate in the δ 125-150 ppm region. The carbon atom attached to the alkyl chain (ipso-carbon) would have a distinct chemical shift from the other five aromatic carbons.

Aliphatic Carbons: The twelve carbons of the alkyl side chain would appear in the upfield region, typically between δ 14-40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (1-ethyldecyl)-
NucleusStructural UnitPredicted Chemical Shift (ppm)Multiplicity
¹HAromatic C-H~ 7.1 - 7.3Multiplet
¹HBenzylic C-H~ 2.5 - 2.7Multiplet
¹HAlkyl CH₂~ 1.2 - 1.6Multiplet
¹HAlkyl CH₃~ 0.9Triplet
¹³CAromatic C (ipso)~ 145-
¹³CAromatic C-H~ 125 - 129-
¹³CBenzylic C~ 40 - 45-
¹³CAlkyl C~ 14 - 35-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Benzene, (1-ethyldecyl)- would display characteristic absorption bands for its aromatic and aliphatic components. nist.gov

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are indicative of the C-H bonds on the benzene ring. libretexts.org

Aliphatic C-H Stretching: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the dodecyl side chain. libretexts.orgdocbrown.info

Aromatic C=C Stretching: Two or more medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring. libretexts.orgdocbrown.infoyoutube.com

C-H Out-of-Plane Bending: Strong absorptions in the 690-770 cm⁻¹ region are highly characteristic of a monosubstituted benzene ring. libretexts.orgdocbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, arising from a variety of bending and stretching vibrations. docbrown.infodocbrown.info

Table 3: Characteristic IR Absorption Frequencies for Benzene, (1-ethyldecyl)-
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3030 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (CH₂, CH₃)
1450 - 1600C=C StretchAromatic Ring
690 - 770C-H Out-of-Plane BendMonosubstituted Benzene

Chromatographic Separation and Preconcentration Methodologies

Effective separation from the sample matrix is a prerequisite for the accurate analysis of Benzene, (1-ethyldecyl)-. Gas chromatography (GC) is the most common technique for the separation of alkylbenzenes due to their volatility. usgs.govyzimgs.com Capillary columns with non-polar stationary phases, such as those containing polydimethylsiloxane (B3030410) (e.g., DB-5), are typically employed to achieve high-resolution separation of isomers and homologs. chemmethod.com

For samples where the concentration of Benzene, (1-ethyldecyl)- is very low, a preconcentration step is often necessary. unlv.edu Solid-phase extraction (SPE) is a widely used technique for isolating and concentrating analytes from aqueous or complex matrices. unlv.edu More advanced methods, such as magnetic dispersive micro-solid phase extraction (MD-μ-SPE), utilize magnetic nanoparticles to rapidly adsorb analytes from a sample, which can then be easily collected with an external magnet for subsequent elution and analysis. chemmethod.com

High-performance liquid chromatography (HPLC) can also be utilized for the separation of alkylbenzenes, particularly when dealing with less volatile compounds or when GC is not suitable. researchgate.net Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water are commonly used for separating aromatic compounds. researchgate.net

Development of Reference Standards and Libraries for Identification

The unambiguous identification of Benzene, (1-ethyldecyl)- using instrumental methods, especially GC-MS, is highly dependent on the availability of certified reference standards and comprehensive spectral libraries. thermofisher.com

Reference Standards: A pure, authenticated chemical standard of Benzene, (1-ethyldecyl)- allows for direct comparison of retention times and mass spectra, confirming the identity of the analyte in a sample. The U.S. Environmental Protection Agency (EPA) lists Benzene, (1-ethyldecyl)- (CAS No. 2400-00-2) in its Substance Registry Services (SRS), highlighting its relevance for regulatory and monitoring purposes. epa.gov

Spectral Libraries: Mass spectral libraries are vast digital collections of spectra that are essential for identifying unknown compounds when a physical reference standard is unavailable. thermofisher.com The mass spectrum of an unknown compound is compared against the library entries, and a match is determined based on a similarity score. The most prominent and widely used libraries for electron ionization GC-MS are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. shimadzu.eunist.gov These libraries contain spectra for hundreds of thousands of compounds, including Benzene, (1-ethyldecyl)-, and are indispensable tools in modern analytical chemistry. nist.gov

Computational Chemistry and Theoretical Modeling of Benzene, 1 Ethyldecyl

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of "Benzene, (1-ethyldecyl)-". These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Methodologies:

Density Functional Theory (DFT): DFT is a popular QM method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a molecule of this size.

Ab initio methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide higher levels of theory and accuracy but are more computationally demanding. These are often used for smaller, representative fragments of the molecule or to benchmark DFT results.

Electronic Structure Analysis: The interaction between the benzene (B151609) ring and the (1-ethyldecyl)- alkyl group is a key feature of the molecule's electronic structure. aip.org QM calculations can elucidate the nature of the valence orbital interactions. It is expected that the alkane orbitals of the side chain will interact with the higher-lying occupied sigma (σ) orbitals of the benzene ring. aip.org This interaction can lead to moderate charge-transfer excitations, predominantly of a σ→π* character. aip.org The relative orientation of the benzene ring and the alkyl chain significantly influences the oscillator strength of these electronic transitions. aip.org

Illustrative Data Table for Calculated Electronic Properties of Alkylbenzenes:

PropertyExpected Value Range for "Benzene, (1-ethyldecyl)-"
Ionization Potential8.5 - 9.0 eV
Electron Affinity-0.5 - 0.0 eV
Dipole Moment0.3 - 0.6 D
HOMO-LUMO Gap5.0 - 6.0 eV

Note: These values are hypothetical and based on typical ranges for similar long-chain alkylbenzenes. Specific experimental or high-level computational data for "Benzene, (1-ethyldecyl)-" is required for precise values.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For "Benzene, (1-ethyldecyl)-", MD simulations can reveal the preferred conformations of the long alkyl chain and how the molecule interacts with itself and other molecules in a condensed phase.

Methodologies:

Force Fields: MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. Common force fields for organic molecules include AMBER, CHARMM, and OPLS. For alkylbenzenes, dissipative particle dynamics (DPD) has also been used to model their behavior, particularly for capturing liquid- and solid-phase properties. nih.govacs.org

Simulation Setup: A simulation would typically involve placing a number of "Benzene, (1-ethyldecyl)-" molecules in a simulation box with periodic boundary conditions to mimic a bulk system. The system is then allowed to evolve over time according to the laws of classical mechanics.

Intermolecular Interactions: In a liquid or solid state, "Benzene, (1-ethyldecyl)-" molecules will interact through non-covalent forces. MD simulations can characterize these interactions, which are dominated by:

Van der Waals forces: These are the primary interactions between the alkyl chains.

π-π stacking: The benzene rings of adjacent molecules can stack on top of each other, contributing to the cohesive forces.

CH-π interactions: Hydrogen atoms on the alkyl chain can interact with the electron-rich π-system of the benzene ring.

Atomistic molecular dynamics simulations on similar systems, such as hexadecane benzene sulfonate, have shown that the attachment position of the benzene ring on the alkyl chain significantly affects the interfacial properties and molecular conformation. sdu.edu.cn

Theoretical Prediction of Reactivity and Reaction Thermodynamics

Computational methods can be used to predict the reactivity of "Benzene, (1-ethyldecyl)-" and the thermodynamics of its reactions.

Reactivity Prediction:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions that are susceptible to attack.

Benzylic Position: The carbon atom of the alkyl chain directly attached to the benzene ring (the benzylic position) is known to be more reactive than other alkyl carbons due to the resonance stabilization of any resulting radical, carbocation, or carbanion intermediates. libretexts.org

Reaction Thermodynamics: QM calculations can be used to compute the thermodynamic properties of reactions involving "Benzene, (1-ethyldecyl)-", such as heats of formation, Gibbs free energies, and equilibrium constants. For example, the thermodynamics of alkylbenzene isomerization and disproportionation reactions can be systematically studied. nist.gov Benson's group contribution method is a well-established technique for estimating the thermodynamic properties of organic compounds, including alkylbenzenes. nist.gov

Illustrative Data Table for a Hypothetical Reaction:

Reaction: Dehydrogenation at the benzylic position of "Benzene, (1-ethyldecyl)-"

Thermodynamic QuantityCalculated Value (at 298 K)
Enthalpy of Reaction (ΔH)+80 to +100 kJ/mol
Gibbs Free Energy of Reaction (ΔG)+50 to +70 kJ/mol
Equilibrium Constant (K)10⁻⁹ to 10⁻¹²

Note: These values are illustrative and would need to be calculated using appropriate quantum mechanical methods for accurate prediction.

Integration of Computational and Experimental Data for Mechanistic Understanding

The most powerful approach to understanding the chemical behavior of "Benzene, (1-ethyldecyl)-" involves the integration of computational modeling with experimental data.

How Computation and Experiment Work Together:

Spectroscopic Analysis: Computationally predicted vibrational frequencies (IR and Raman) and NMR chemical shifts can be compared with experimental spectra to confirm the molecular structure and assign spectral features.

Reaction Mechanisms: Computational modeling can be used to propose and evaluate different possible reaction pathways. The calculated activation energies and transition state structures can then be compared with experimentally determined reaction kinetics to identify the most likely mechanism. For instance, theoretical studies on the reaction of ethylbenzene-OH adducts with atmospheric oxidants have provided detailed mechanistic insights that explain experimental observations from smog chamber experiments. mdpi.com

Catalyst Design: In processes like the alkylation of benzene, molecular dynamics simulations can provide insights into the interfacial behavior between reactants and catalysts, helping to design more efficient catalytic systems. sciopen.com

By combining the predictive power of computational chemistry with the real-world observations from experimental studies, a comprehensive and detailed understanding of the properties and reactivity of "Benzene, (1-ethyldecyl)-" can be achieved.

Environmental Fate and Ecotoxicological Research on Benzene, 1 Ethyldecyl

Environmental Transport and Transformation Mechanisms

The movement and alteration of Benzene (B151609), (1-ethyldecyl)- in the environment are dictated by its physical and chemical properties, including low water solubility and a high octanol-water partition coefficient (log Kow), which is estimated to be around 7.9. nih.gov This indicates a strong tendency to associate with organic matter in soil and sediment rather than dissolving in water.

Biodegradation Pathways and Biotransformation Kinetics in Environmental Media

Biodegradation is a primary mechanism for the removal of long-chain alkylbenzenes from the environment. The process is initiated by microbial enzymes, and the structure of the alkyl chain significantly influences the degradation pathway and rate.

Early research identified specific bacterial strains capable of utilizing phenylalkanes. Two strains of Nocardia were isolated that could use 3-phenyldodecane (Benzene, (1-ethyldecyl)-) as their sole source of carbon and energy. portlandpress.com The metabolic pathway in these organisms involves the oxidation of the alkyl side chain. Unlike the degradation of shorter branched phenylalkanes by Pseudomonas, which proceeds through the formation of a diol on the benzene ring, the Nocardia strains acting on 3-phenyldodecane were found to produce intermediates such as 2-phenylbutyric acid, 3-phenylvaleric acid, and 4-phenylhexanoic acid. portlandpress.com

More broadly, the biodegradation of alkylbenzenes typically follows one of two initial pathways:

Terminal Oxidation (ω-oxidation): The terminal methyl group of the alkyl chain is oxidized to a carboxylic acid. This is followed by a process of β-oxidation, where the alkyl chain is shortened by two-carbon units.

Ring Oxidation: The aromatic ring is oxidized by monooxygenase or dioxygenase enzymes to form catechols, which subsequently undergo ring cleavage. unesp.br

For long-chain alkylbenzenes like 1-phenyldodecane, studies on Nocardia salmonicolor have shown that catabolism is initiated by ω-oxidation of the alkyl chain, followed by β-oxidation. nih.gov This process shortens the side chain, leading to intermediates like 4-phenylbutyrate and eventually phenylacetic acid, which is then hydroxylated before the aromatic ring is cleaved. nih.gov The branched nature of Benzene, (1-ethyldecyl)- may result in slower degradation kinetics compared to its linear counterparts, as branching can sterically hinder enzymatic action. nih.gov Linear alkylbenzenes are known to undergo rapid primary biodegradation in natural waters and complete mineralization in aerobic environments. oecd.org

Parameter Finding for Structurally Similar Alkylbenzenes Implication for Benzene, (1-ethyldecyl)-
Degrading Microorganisms Nocardia sp., Pseudomonas sp. portlandpress.comCapable of serving as a carbon source for specific bacteria.
Primary Degradation Pathway ω-oxidation followed by β-oxidation of the alkyl chain. nih.govThe long alkyl chain is likely shortened before the benzene ring is broken.
Key Intermediates Phenylalkanoic acids (e.g., 4-phenylbutyrate, phenylacetate). portlandpress.comnih.govFormation of various phenyl-substituted carboxylic acids during breakdown.
Environmental Half-Life Rapid primary degradation for LABs under aerobic conditions. oecd.orgExpected to degrade, but potentially at a slower rate than LABs due to branching.

Photochemical Degradation and Atmospheric Reactivity of Alkylbenzenes

Alkylbenzenes can be degraded in the atmosphere through photochemical reactions. The primary process is not direct photolysis, as the benzene ring absorbs light weakly in the solar spectrum present in the lower atmosphere. Instead, the dominant degradation pathway is through reaction with photochemically generated hydroxyl (•OH) radicals. nih.gov

The rate of this reaction is dependent on the structure of the alkyl group. The •OH radical can abstract a hydrogen atom from the alkyl chain or add to the aromatic ring. nih.gov For long-chain alkylbenzenes, hydrogen abstraction from the alkyl chain is a significant reaction pathway. The atmospheric lifetime of these compounds is determined by the concentration of •OH radicals and the rate constant of their reaction. While specific kinetic data for Benzene, (1-ethyldecyl)- is not available, the rate constants for similar alkylbenzenes suggest that their atmospheric lifetimes would be relatively short, on the order of hours to days, preventing long-range atmospheric transport.

Process Description Relevance to Benzene, (1-ethyldecyl)-
Direct Photolysis Degradation by direct absorption of sunlight.Unlikely to be a significant process in water or the atmosphere. oecd.org
Indirect Photo-oxidation Reaction with atmospheric oxidants like hydroxyl (•OH) radicals.The primary atmospheric degradation pathway. nih.gov
Reaction Mechanism H-abstraction from the alkyl chain and •OH addition to the aromatic ring. nih.govBoth the alkyl chain and benzene ring are sites of atmospheric attack.
Atmospheric Lifetime Typically hours to days for similar volatile organic compounds.Unlikely to persist in the atmosphere or undergo long-range transport.

Sorption Processes and Distribution in Soil-Water-Air Systems

Due to its low water solubility (<1 mg/L) and high octanol-water partition coefficient (log Kow ≈ 7.9), Benzene, (1-ethyldecyl)- is expected to exhibit strong sorption to organic matter in soil and sediments. nih.goverasm.org When released into the environment, it will partition out of the water phase and bind to particulate matter. This process significantly reduces its mobility in aquatic and terrestrial systems and lowers its concentration in the water column, thereby reducing its bioavailability to pelagic organisms.

The tendency of a chemical to sorb to soil or sediment is often quantified by the organic-carbon partition coefficient (Koc). ca.gov A higher Koc value indicates stronger sorption. For long-chain alkylbenzenes, the Koc value increases with the length of the alkyl chain. This strong adsorption means that sediments and sludge-amended soils can act as significant environmental sinks for these compounds. mdpi.com Desorption from soil particles is generally a slow process, leading to the persistence of these compounds in the solid phase. mdpi.com Its low vapor pressure (0.013 hPa at 25°C for C10-13 LABs) suggests that volatilization from water or soil surfaces is not a major environmental transport pathway. oecd.orgerasm.org

Property Value/Behavior for C10-C13 LABs Implication for Benzene, (1-ethyldecyl)-
Water Solubility < 1 mg/L at 20°C erasm.orgVery low mobility in water; prefers other phases.
log Kow 6.4 at 25°C erasm.orgHigh affinity for lipids and organic carbon.
Sorption Strong sorption to soil and sediment, increasing with alkyl chain length. mdpi.comWill be predominantly found in soil and sediment, not in the water column.
Vapor Pressure 0.013 hPa at 25°C erasm.orgLow potential for volatilization from water or soil.

Aquatic Ecotoxicology and Bioavailability Studies

The ecotoxicological effects of Benzene, (1-ethyldecyl)- are linked to its high hydrophobicity. While this property reduces its concentration in water, direct exposure can be toxic to aquatic organisms.

Research on Toxicity to Aquatic Organisms (e.g., Fish, Invertebrates, Algae)

Data on long-chain alkylbenzenes (C10-C16) indicate that they are generally not acutely toxic to fish at concentrations up to their water solubility limits. oecd.org However, aquatic invertebrates, particularly daphnids, show greater sensitivity. An OECD assessment noted that linear alkylbenzenes are approximately 10 times more toxic to Daphnia magna than to fish in acute tests. oecd.org The toxicity of alkylbenzenes often increases with the length of the alkyl chain due to their ability to disrupt cell membranes, a mode of action known as narcosis.

The table below summarizes representative acute toxicity data for similar long-chain alkylbenzenes, which can be used to estimate the potential hazard of Benzene, (1-ethyldecyl)-.

Organism Endpoint Value (for C10-C13 LABs) Reference
Fish (Oncorhynchus mykiss)96-hour LC50> 1 mg/L oecd.org
Invertebrate (Daphnia magna)48-hour EC500.1 - 1 mg/L oecd.org
Algae (Pseudokirchneriella subcapitata)72-hour EC50> 1 mg/L oecd.org

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration causing a response in 50% of the test population.

Bioaccumulation and Biomagnification Potential in Aquatic Ecosystems

Bioaccumulation refers to the uptake of a chemical by an organism from the environment, leading to a concentration higher than that in the surrounding medium. cimi.org Biomagnification is the process where the concentration of a substance increases at successively higher levels in a food chain. omicsonline.org

Based on its high log Kow, Benzene, (1-ethyldecyl)- would be predicted to have a high potential for bioaccumulation in aquatic organisms. However, empirical studies on similar linear alkylbenzenes have shown that this potential is not fully realized. oecd.org This is because many organisms, especially vertebrates like fish, possess metabolic systems (e.g., cytochrome P450 monooxygenases) that can efficiently transform and excrete these compounds. who.int This metabolic capability prevents the concentration from building up to very high levels in their tissues.

Therefore, while Benzene, (1-ethyldecyl)- will likely bioaccumulate to some extent in aquatic life, its potential for biomagnification through the food chain is considered low due to metabolic biotransformation in higher-trophic-level organisms. oecd.orgwho.int

Terrestrial Ecotoxicology and Soil Microbiome Interactions

A comprehensive review of scientific literature reveals a significant gap in the understanding of the terrestrial ecotoxicology and soil microbiome interactions of the specific chemical compound Benzene, (1-ethyldecyl)-. Despite its listing in chemical databases, dedicated research on its effects on soil-dwelling organisms and microbial communities appears to be unavailable in publicly accessible scientific journals and environmental databases.

While broader categories of related substances, such as long-chain alkylbenzenes and linear alkylbenzene sulfonates (LAS), have been the subject of environmental research, the unique molecular structure of Benzene, (1-ethyldecyl)-—specifically the position of the ethyl group on the decyl chain attached to the benzene ring—precludes direct extrapolation of data from these other compounds. The physicochemical properties, and therefore the environmental fate and toxicity, of alkylbenzenes are known to be significantly influenced by the length and branching of the alkyl chain, as well as the presence of other functional groups.

General studies on long-chain alkylbenzenes indicate that their persistence and degradation in soil are dependent on factors such as the length of the alkyl chain and the position of the phenyl group. For instance, research on the biodegradation of commercial linear alkylbenzenes has shown that isomers with the phenyl group closer to the end of the alkyl chain are often more readily degraded by soil microorganisms. However, without specific studies on Benzene, (1-ethyldecyl)-, it is not possible to determine its specific degradation pathways, potential for bioaccumulation in terrestrial ecosystems, or its impact on the diversity and function of the soil microbiome.

Furthermore, standardized ecotoxicological tests on representative soil organisms (e.g., earthworms, springtails, and various plant species) have not been reported for Benzene, (1-ethyldecyl)-. Consequently, crucial data points such as the No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), and the concentration lethal to 50% of a test population (LC50) for this compound in soil are not available. This lack of data prevents a formal risk assessment for the terrestrial environment.

Similarly, there is no available research on the interactions of Benzene, (1-ethyldecyl)- with the soil microbiome. It is unknown whether this compound could serve as a carbon source for certain microbial populations, or if it would exhibit inhibitory or toxic effects on key microbial groups responsible for essential soil processes like nutrient cycling. Understanding such interactions is critical for predicting the long-term environmental fate of the compound and its potential to disrupt soil health.

Toxicological Research and Biological Interactions of Benzene, 1 Ethyldecyl

Mechanistic Investigations of Biological Effects

The toxicological profile of Benzene (B151609), (1-ethyldecyl)- is not extensively documented in publicly available scientific literature. Therefore, much of the understanding of its potential biological effects is extrapolated from studies on other long-chain alkylbenzenes (LCABs) and the well-characterized toxicity of benzene. LCABs are a class of chemical compounds that include a benzene ring substituted with a linear or branched alkyl chain, and Benzene, (1-ethyldecyl)- falls into this category with a C12 alkyl side chain.

Metabolic Activation and Detoxification Pathways

The metabolism of long-chain alkylbenzenes is a critical determinant of their toxicity. While specific data for Benzene, (1-ethyldecyl)- is scarce, general pathways have been elucidated for similar compounds. The primary site of metabolism for xenobiotics like alkylbenzenes is the liver, involving a series of enzymatic reactions designed to increase their water solubility and facilitate excretion.

Metabolic Activation: The initial and rate-limiting step in the metabolism of many aromatic hydrocarbons is oxidation by the cytochrome P450 (CYP) family of enzymes. Specifically, CYP2E1 is known to be highly efficient in oxidizing benzene. nih.govnih.gov This process can lead to the formation of reactive electrophilic intermediates. For long-chain alkylbenzenes, metabolism can occur on both the aromatic ring and the alkyl side chain. Oxidation of the benzene ring can produce reactive epoxides, such as benzene oxide, which can then be converted to phenols and catechols. nih.gov

Detoxification Pathways: These reactive intermediates can be detoxified through several pathways. Epoxide hydrolase can convert epoxides to less reactive dihydrodiols. Phenolic metabolites can undergo conjugation with glucuronic acid or sulfate, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Another critical detoxification pathway is conjugation with glutathione (GSH), mediated by glutathione S-transferases (GSTs). This process is vital for neutralizing reactive quinone metabolites that can arise from the further oxidation of phenolic compounds.

The alkyl side chain can also undergo oxidation, typically at the terminal (ω) or sub-terminal (ω-1) carbon atoms, leading to the formation of alcohols, which can be further oxidized to aldehydes and carboxylic acids. These more polar metabolites are more readily excreted.

Enzyme Family Role in Alkylbenzene Metabolism Potential Metabolites
Cytochrome P450 (CYP)Initial oxidation of aromatic ring and alkyl chainEpoxides, Phenols, Alcohols
Epoxide Hydrolase (EH)Detoxification of epoxidesDihydrodiols
UDP-Glucuronosyltransferase (UGT)Conjugation of phenolic metabolitesGlucuronide conjugates
Sulfotransferase (SULT)Conjugation of phenolic metabolitesSulfate conjugates
Glutathione S-Transferase (GST)Detoxification of reactive intermediatesGlutathione conjugates
Alcohol Dehydrogenase (ADH)Oxidation of alcohol metabolites on the alkyl chainAldehydes
Aldehyde Dehydrogenase (ALDH)Oxidation of aldehyde metabolites on the alkyl chainCarboxylic acids

Cellular and Molecular Mechanisms of Action

The toxicity of alkylbenzenes at the cellular level is often linked to their metabolic activation. The reactive metabolites generated can exert a range of detrimental effects.

One of the primary mechanisms of toxicity for benzene and its metabolites is the induction of oxidative stress . The metabolism of benzene, particularly the conversion of hydroquinone to benzoquinone, is associated with the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. nih.gov ROS can damage cellular components, including lipids, proteins, and DNA, leading to lipid peroxidation, enzyme inactivation, and disruption of cellular signaling pathways.

Another key mechanism is covalent binding of reactive metabolites to cellular macromolecules. Electrophilic intermediates like benzene oxide and benzoquinones can form adducts with nucleophilic sites on proteins and DNA. nih.govnih.gov This can impair the function of critical proteins and lead to genotoxicity.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The interaction of reactive alkylbenzene metabolites with essential biological macromolecules is a central event in their toxicity.

DNA Adducts: The formation of DNA adducts is a hallmark of genotoxic carcinogens. Metabolites of benzene, such as p-benzoquinone, are known to react with DNA to form adducts. nih.gov These adducts can lead to mutations if not repaired before DNA replication, potentially initiating the process of carcinogenesis. Studies on other alkoxyallylbenzenes have also demonstrated their capacity to form DNA adducts in human cells. nih.gov The specific DNA adducts formed and their mutagenic potential can vary depending on the structure of the alkylbenzene.

Protein Adducts: Reactive metabolites of benzene, including benzene oxide and benzoquinones, readily form adducts with proteins, particularly with cysteine residues in proteins like albumin and hemoglobin. nih.govnih.gov These protein adducts can serve as biomarkers of exposure and provide insights into the metabolic activation of the parent compound. nih.gov The adduction of proteins can alter their structure and function, potentially disrupting cellular processes. For instance, the binding of metabolites to enzymes involved in cellular defense or signaling could impair their activity.

Research on Genotoxicity and Carcinogenicity Mechanisms (in broader benzene context)

While specific studies on the genotoxicity and carcinogenicity of Benzene, (1-ethyldecyl)- are not available, the extensive research on benzene provides a framework for understanding the potential risks. Benzene is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), primarily based on its association with acute myeloid leukemia (AML).

The genotoxicity of benzene is a consequence of its metabolism. The reactive metabolites, particularly benzoquinones and potentially benzene oxide, can induce a variety of genetic alterations, including:

DNA strand breaks: Both single- and double-strand breaks in DNA have been observed following exposure to benzene metabolites.

Chromosomal aberrations: Benzene exposure is associated with an increased frequency of chromosomal aberrations, such as aneuploidy, translocations, and deletions in hematopoietic cells.

Micronucleus formation: The induction of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes, is a common indicator of genotoxic damage caused by benzene.

The carcinogenicity of benzene is thought to be a multi-step process involving not only genotoxic events but also alterations in the bone marrow microenvironment and the hematopoietic stem cells.

Immunotoxicological and Hematopoietic System Effects Research (general alkylbenzene context)

The hematopoietic system, particularly the bone marrow, is a primary target for benzene toxicity. nih.govmdpi.com Chronic exposure to benzene can lead to a range of hematological disorders, from decreased blood cell counts (pancytopenia) to aplastic anemia and leukemia. mdpi.com

Research in the broader context of alkylbenzenes has also indicated potential effects on the hematopoietic system. A study of workers exposed to a mixture of alkylbenzenes, including xylenes and ethylbenzene, observed alterations in blood cell counts, such as lower erythrocyte and hemoglobin levels and a relative increase in lymphocytes compared to granulocytes. nih.gov

The immunotoxicity of benzene is also well-established. Benzene and its metabolites can suppress the immune system by affecting both humoral and cell-mediated immunity. This can manifest as:

Lymphopenia: A reduction in the number of circulating lymphocytes.

Bone marrow suppression: Damage to hematopoietic stem and progenitor cells in the bone marrow, affecting the production of all blood cell lineages, including immune cells. nih.gov

Altered cytokine production: Changes in the levels of signaling molecules that regulate immune responses.

While specific immunotoxicity studies on long-chain alkylbenzenes like Benzene, (1-ethyldecyl)- are limited, it is plausible that they could share some of these toxicological properties, particularly if they are metabolized to reactive intermediates that can target the bone marrow and immune cells.

Effect Observed in Benzene Exposure Observed in General Alkylbenzene Exposure
Hematotoxicity Pancytopenia, Aplastic anemia, Leukemia mdpi.comAlterations in blood cell counts nih.gov
Immunotoxicity Lymphopenia, Bone marrow suppression nih.govLimited specific data
Target Organ Bone Marrow nih.govmdpi.comHematopoietic System nih.gov

Endocrine System Perturbation Studies (if relevant to broader alkylbenzene class)

There is emerging evidence that some chemical compounds, including certain alkylated aromatic hydrocarbons, may act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Studies have suggested that components of crude oil, which includes a variety of alkylbenzenes and other aromatic hydrocarbons, can have endocrine-disrupting potential. For instance, some polycyclic aromatic hydrocarbons (PAHs) and their alkylated analogues have been shown to exhibit estrogenic activity or interfere with steroid hormone synthesis. nih.gov

While direct evidence for endocrine disruption by Benzene, (1-ethyldecyl)- is lacking, the potential for this class of compounds to interact with the endocrine system warrants further investigation. The structural similarity of some alkylphenols (related to alkylbenzenes) to natural estrogens raises the possibility of interactions with estrogen receptors.

Structure Activity Relationship Sar Studies and Derivatives of Benzene, 1 Ethyldecyl

Design and Synthesis of Analogue Compounds

The design of analogues of Benzene (B151609), (1-ethyldecyl)- primarily revolves around variations in the alkyl chain and substitution on the benzene ring. The synthesis of these compounds typically employs well-established organic chemistry reactions.

A primary method for synthesizing the parent compound and its analogues is the Friedel-Crafts alkylation . fctemis.orgyoutube.com This reaction involves the electrophilic aromatic substitution of benzene with an appropriate alkylating agent, such as a haloalkane or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). fctemis.orgscispace.com For instance, Benzene, (1-ethyldecyl)- can be synthesized by reacting benzene with an olefin like dodecene or an alcohol such as dodecan-1-ol. scispace.com The synthesis of various linear alkyl benzenes (LABs), which are structurally related to Benzene, (1-ethyldecyl)-, has been achieved through the alkylation of benzene with long-chain linear alcohols over zeolite catalysts. researchgate.net

The design of analogues can include:

Varying the alkyl chain length: Synthesizing homologues with shorter or longer alkyl chains to study the effect on properties like hydrophobicity.

Introducing branching in the alkyl chain: Creating isomers to investigate how steric hindrance affects biological interactions.

Altering the attachment point of the phenyl group: Moving the benzene ring to different positions along the dodecyl chain creates various positional isomers. usgs.gov

Substituting the benzene ring: Introducing functional groups onto the aromatic ring to modulate electronic properties and introduce new functionalities.

Synthetic strategies for these analogues often involve multi-step processes. For example, creating derivatives with specific functional groups on the benzene ring might require a sequence of reactions, such as nitration followed by reduction to an amine, or sulfonation. fctemis.orgpressbooks.pub The order of these reactions is critical to direct the position of the new substituents. pressbooks.pub

Influence of Alkyl Chain Isomerism and Length on Properties and Biological Activity

The length and isomeric structure of the alkyl chain are paramount in determining the physicochemical properties and biological efficacy of alkylbenzenes.

Alkyl Chain Length: The length of the alkyl chain directly impacts the molecule's hydrophobicity. Generally, as the chain length increases, the compound becomes more lipophilic. This has significant consequences for its interaction with biological membranes. In many classes of biologically active compounds, such as cationic surfactants, a "cut-off effect" is observed. This means that biological activity, particularly antimicrobial activity, increases with alkyl chain length up to an optimal point (often around C12-C14), after which the activity decreases. This decline is often attributed to reduced water solubility and hindered transport to the target site due to excessive lipophilicity. Studies on other surface-active ionic liquids have also shown that increasing the alkyl chain length enhances surface activity.

Alkyl Chain Isomerism: The degree of branching in the alkyl chain affects the molecule's shape and steric profile. Linear alkylbenzenes (LABs) and branched-chain dodecylbenzene (B1670861) sulfonates exhibit different environmental degradation rates and biological interactions. nih.gov Branching can influence how the molecule intercalates into lipid bilayers or binds to receptor sites. For example, the complex isomeric structures of alkylbenzenes produced from Friedel-Crafts reactions can lead to a wide range of physical properties within a single product mixture. taylorandfrancis.com The position of the phenyl group on the alkyl chain also creates numerous isomers (e.g., 2-phenyldodecane, 3-phenyldodecane, etc.), each with potentially different properties and biological activities. usgs.gov

The table below illustrates the conceptual influence of alkyl chain modifications on the properties of a hypothetical series of Benzene, (1-ethyldecyl)- analogues.

Analogue Structure ModificationPredicted Effect on HydrophobicityPredicted Impact on Biological ActivityRationale
Increase Alkyl Chain Length (e.g., to C14-C16) IncreasePotential decrease ("cut-off effect")Increased lipophilicity may hinder transport across aqueous environments and reduce bioavailability.
Decrease Alkyl Chain Length (e.g., to C8-C10) DecreaseLikely decreaseInsufficient hydrophobicity to effectively interact with and disrupt microbial cell membranes. mdpi.com
Increased Branching in Alkyl Chain May slightly decrease effective lengthVariable, often decreasesSteric hindrance can interfere with binding to target sites or insertion into membranes. nih.gov
Linear Alkyl Chain (n-dodecylbenzene) Higher effective length than branched isomersPotentially higherA linear structure may facilitate more efficient intercalation into lipid bilayers compared to a branched one. nih.gov

SAR in Antimicrobial and Other Biological Activities

Structure-activity relationship studies are pivotal in optimizing alkylbenzenes for specific biological applications, notably as antimicrobial agents. The key structural features influencing activity are the hydrophobic alkyl tail and the aromatic head group.

Key SAR findings for related compounds suggest:

Optimal Hydrophobicity: As mentioned, there is an optimal alkyl chain length for antimicrobial activity. For many cationic amphiphiles, this is between 12 and 14 carbon atoms. mdpi.com Compounds with chains shorter than 10 or longer than 16 carbons often show a significant drop in efficacy. mdpi.com

Cationic Groups: While Benzene, (1-ethyldecyl)- itself is non-ionic, the introduction of a cationic group (e.g., a quaternary ammonium (B1175870) group) onto the structure would likely enhance antimicrobial activity significantly. Dicationic compounds often show superior activity compared to their monocationic counterparts. mdpi.com

Aromatic Ring: The benzene ring contributes to the hydrophobic character and can engage in π-π stacking interactions. Its presence can influence how the molecule orients itself within the cell membrane.

The following table summarizes the expected antimicrobial SAR for derivatives of Benzene, (1-ethyldecyl)-.

Structural FeatureInfluence on Antimicrobial ActivityMechanism
Alkyl Chain Length Optimal length (C12-C14) shows peak activity.Balances the need for hydrophobicity to disrupt the cell membrane with sufficient water solubility to reach the target.
Alkyl Chain Branching Generally decreases activity.Steric hindrance may impede efficient insertion into the lipid bilayer of the bacterial membrane.
Introduction of Cationic Groups Significantly increases activity.Electrostatic attraction to the negatively charged bacterial cell surface facilitates membrane disruption. nih.gov
Substitution on Benzene Ring Variable, depends on the substituent.Electron-withdrawing or -donating groups can alter the electronic properties and overall polarity of the molecule.

Functionalization of the Benzene Ring and Alkyl Chain for Modified Properties

Functionalization of the benzene ring or the alkyl chain of Benzene, (1-ethyldecyl)- is a strategy to modify its properties for specific applications, such as improving solubility, enhancing biological activity, or creating intermediates for further synthesis.

Benzene Ring Functionalization: The aromatic ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. fctemis.orgorganic-chemistry.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). fctemis.org This dramatically increases water solubility and is the basis for producing detergents like dodecylbenzene sulfonate. mdpi.comsemanticscholar.org

Nitration: Introducing a nitro group (-NO₂) with a mixture of nitric and sulfuric acids. The nitro group is a strong deactivating group and can be subsequently reduced to an amino group (-NH₂), a versatile synthetic handle. fctemis.org

Halogenation: The addition of halogens (e.g., Br, Cl) using a Lewis acid catalyst. Halogenated aromatics are important precursors in cross-coupling reactions. organic-chemistry.org

Acylation/Alkylation: Further Friedel-Crafts reactions can add more acyl or alkyl groups, although polyalkylation can be a challenge. youtube.com

Alkyl Chain Functionalization: While the saturated alkyl chain is generally less reactive than the benzene ring, functionalization is possible, often through radical reactions.

Halogenation: Free-radical halogenation can introduce a halogen atom onto the alkyl chain, which can then be used in substitution or elimination reactions.

Oxidation: Strong oxidizing agents can oxidize the alkyl side chain. Oxidation at the benzylic position (the carbon atom attached to the benzene ring) is particularly favorable.

These modifications can transform a simple hydrophobic molecule into a range of compounds with tailored properties, from highly water-soluble surfactants to reactive intermediates for the synthesis of more complex molecules. taylorfrancis.com

Applications in Advanced Materials Science and Engineering

Role in Surfactant Chemistry and Emulsifying Systems

While the sulfonated derivatives of alkylbenzenes are well-known for their surfactant properties, Benzene (B151609), (1-ethyldecyl)- in its unsulfonated form primarily acts as a hydrophobic component or a raw material in the synthesis of more complex surfactant molecules. Its branched alkyl chain influences the packing and geometry of surfactant molecules at interfaces, which can be crucial in the formulation of emulsifying systems.

The structure of Benzene, (1-ethyldecyl)- makes it a precursor for certain specialty surfactants where a degree of branching is desired to tune properties like solubility and foaming characteristics. The sodium and calcium sulfonated derivatives of heavy alkylates are noted for their long shelf life and stability under various climatic conditions, functioning as effective surface-active agents keytonenergy.com. These derivatives are utilized for the dispersion and emulsification of liquids, as well as the wetting and dispersion of solids in liquid-solid systems keytonenergy.com.

Development of Advanced Coatings and Adhesive Formulations

In the realm of coatings and adhesives, components like Benzene, (1-ethyldecyl)- can be used as solvents or plasticizers. Heavy aromatic solvents, a category that includes heavy alkyl benzenes, are valued in formulations where controlled evaporation, strong solvency, and compatibility with resins are important equilex.com. The high boiling point and stability of heavy alkylates make them suitable for use in specialized industrial coatings and inks transparencymarketresearch.comequilex.com. While direct research on Benzene, (1-ethyldecyl)- in advanced coatings is not extensively documented, the properties of heavy alkyl benzenes suggest their potential utility in these applications. For instance, ethylbenzene, a simpler alkylbenzene, is used as a solvent in paints and lacquers nih.gov.

Utility in Lubricant Formulations and Performance Enhancement

One of the most significant industrial applications of heavy and branched alkyl benzenes, including isomers like Benzene, (1-ethyldecyl)-, is in the formulation of high-performance lubricants transparencymarketresearch.comcausticsodaco.com. These compounds serve as synthetic lubricant base oils or additives, prized for their excellent thermal and oxidative stability, as well as good low-temperature fluidity keytonenergy.comilco-chemie.de.

Heavy alkyl benzenes are employed in a variety of lubricant applications, such as:

Refrigeration and compressor oils keytonenergy.comarchine-lube.com

Electrical insulation oils ilco-chemie.de

Heat transfer fluids keytonenergy.com

Metalworking fluids transparencymarketresearch.comkeytonenergy.com

Greases transparencymarketresearch.comkeytonenergy.com

The branched structure of compounds like Benzene, (1-ethyldecyl)- contributes to a higher viscosity compared to their linear counterparts, which is advantageous in certain lubrication applications causticsodaco.com. Heavy alkylate-based metalworking fluids have been developed to replace mineral oils, offering a less toxic alternative google.com. The addition of heavy alkyl benzenes to lubricant formulations can enhance performance by providing a protective coating, high resistance to humidity, and resistance to salt water spray, thereby acting as effective rust inhibitors transparencymarketresearch.com.

Below is a table summarizing the typical properties of heavy alkyl benzenes used in lubricant formulations:

PropertyTypical Value/CharacteristicSource(s)
Thermal StabilityGood keytonenergy.comjanex.ch
Oxidative StabilitySuperior keytonenergy.comilco-chemie.de
Low-Temperature FluidityGood keytonenergy.comilco-chemie.de
Flash PointHigh keytonenergy.comjanex.ch
Pour PointLow keytonenergy.comjanex.ch
SolubilizingGood keytonenergy.comjanex.ch
Color and OdorGenerally light with low odor keytonenergy.comjanex.ch

Integration into Novel Polymer Systems for Tailored Functionality

The benzene ring in Benzene, (1-ethyldecyl)- offers a site for various chemical reactions, making it a potential monomer or building block in the synthesis of novel polymer systems. Benzene and its derivatives are fundamental raw materials in the production of a wide range of polymers, including polystyrene, nylon, and epoxy resins pertachem.comhangdachem.com.

While specific research on the integration of Benzene, (1-ethyldecyl)- into polymers is not widely available, its structure suggests potential applications. The long, branched alkyl chain could be used to impart flexibility, hydrophobicity, or to modify the solubility and processing characteristics of polymers. For example, long alkyl chains can be introduced into porous organic polymers to create superhydrophobic surfaces for oil-water separation mdpi.com. The presence of the aromatic ring allows for polymerization through reactions like Friedel-Crafts alkylation or incorporation into polyester or polyamide backbones if further functionalized. Its role could be analogous to that of other long-chain alkylaromatics, which are valuable intermediates in the chemical industry nih.gov. Furthermore, heavy alkyl benzenes can act as plastic additives, where their properties can enhance the performance of plastics, particularly in applications requiring high thermal stability causticsodaco.com.

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Routes

The conventional synthesis of alkylbenzenes often relies on Friedel-Crafts alkylation, which can involve hazardous catalysts and generate significant waste. libretexts.orglumenlearning.com Future research is imperative to develop more sustainable and greener synthesis routes for Benzene (B151609), (1-ethyldecyl)-. A primary focus is the replacement of traditional homogeneous catalysts, such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF), with solid acid catalysts. mt.com These heterogeneous catalysts offer advantages in terms of reusability, reduced corrosion, and easier separation from the product mixture, thereby minimizing waste.

The exploration of biocatalysis presents another promising avenue. The use of enzymes or whole-cell systems for the alkylation of benzene could offer highly selective and environmentally benign reaction pathways, operating under mild conditions of temperature and pressure. Furthermore, research into the utilization of renewable feedstocks is crucial. rsc.org This includes investigating methods to derive both the benzene ring and the alkyl chain from biomass, which would significantly reduce the carbon footprint associated with the production of Benzene, (1-ethyldecyl)-.

ParameterTraditional RouteSustainable Alternative
Catalyst Homogeneous (e.g., AlCl₃, HF)Heterogeneous (e.g., zeolites, clays), Biocatalysts
Feedstock Petroleum-basedBiomass-derived
Byproducts Acidic waste, complex mixturesWater, biodegradable waste
Energy Consumption HighPotentially lower
Safety Concerns High (corrosive and toxic catalysts)Reduced

Table 1: Comparison of Traditional and Sustainable Synthesis Routes

Advanced In Situ and Operando Characterization Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis of Benzene, (1-ethyldecyl)- is essential for process optimization and catalyst design. Advanced in situ and operando spectroscopic techniques are powerful tools for studying catalytic processes under real reaction conditions. researchgate.net These methods allow for the direct observation of catalyst structure, active sites, and reaction intermediates as they form and evolve.

Future research should focus on applying techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) to monitor the alkylation of benzene with the corresponding alkene in real-time. This would provide invaluable insights into the catalyst-substrate interactions, the kinetics of the reaction, and the potential deactivation pathways of the catalyst. Such fundamental knowledge is critical for the rational design of more efficient and stable catalytic systems for the synthesis of Benzene, (1-ethyldecyl)-.

High-Throughput Screening and Predictive Modeling Integration

The discovery and optimization of new catalysts and reaction conditions for the synthesis of Benzene, (1-ethyldecyl)- can be significantly accelerated through the integration of high-throughput screening (HTS) and predictive modeling. sigmaaldrich.compurdue.edu HTS allows for the rapid and parallel testing of large libraries of potential catalysts and reaction parameters, dramatically reducing the time required for catalyst development. semanticscholar.orgsemanticscholar.org

In conjunction with HTS, the development of robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models is a key research direction. nih.govaidic.it These computational models can predict the catalytic activity and physicochemical properties of Benzene, (1-ethyldecyl)- and related compounds based on their molecular structure. nih.gov By integrating these predictive models with experimental HTS data, it is possible to create a feedback loop that guides the design of new experiments and accelerates the discovery of optimal synthesis conditions.

Comprehensive Risk Assessment Methodologies for Environmental Health

While general information on the environmental fate of benzene and other alkylbenzenes exists, a comprehensive risk assessment specifically for Benzene, (1-ethyldecyl)- is a critical area for future research. nih.govwho.int This involves a thorough evaluation of its potential environmental persistence, bioaccumulation, and toxicity (PBT). researchgate.net

Key research questions include determining the biodegradation pathways and rates of Benzene, (1-ethyldecyl)- in various environmental compartments, such as soil and water. nih.govnih.govresearchgate.net Studies on its potential to bioaccumulate in aquatic organisms and its ecotoxicity to a range of representative species are also necessary. The development of sensitive and specific analytical methods for the detection and quantification of Benzene, (1-ethyldecyl)- in environmental samples will be crucial for accurate exposure and risk assessment. epa.gov

Assessment AreaResearch Focus
Persistence Biodegradation rates and pathways in different environmental media.
Bioaccumulation Bioconcentration factor (BCF) studies in aquatic organisms.
Toxicity Acute and chronic toxicity testing on representative environmental species.
Exposure Development of analytical methods for environmental monitoring.

Table 2: Key Areas for Environmental Risk Assessment

Exploration of Emerging Applications in Nanoscience and Biotechnology

Beyond its traditional use as a surfactant precursor, future research should explore the potential of Benzene, (1-ethyldecyl)- in emerging fields such as nanoscience and biotechnology. The long alkyl chain and aromatic ring of the molecule provide a unique combination of hydrophobic and aromatic properties that could be exploited in the design of novel nanomaterials. For example, it could potentially be used as a stabilizing agent for nanoparticles or as a component in self-assembling molecular systems.

In the realm of biotechnology, the biodegradability of alkylbenzenes suggests that Benzene, (1-ethyldecyl)- could be a target for bioremediation strategies. Furthermore, functionalized derivatives of Benzene, (1-ethyldecyl)- could be investigated for their potential biological activity, opening up possibilities for applications in areas such as drug delivery or as specialty chemicals in bioprocesses.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of Benzene, (1-ethyldecyl)- during synthesis?

  • Methodological Answer : Structural verification typically employs nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). For NMR, the ethyl branching at the 1-position of the decyl chain produces distinct splitting patterns in the proton spectrum (e.g., triplet for CH2 groups adjacent to the ethyl branch). GC-MS analysis can corroborate molecular weight (246 g/mol for C18H30) and retention time (4.47 min in certain chromatographic conditions, as noted in ). Researchers should cross-reference spectral data with databases like ChemIDplus or EPA DSSTox .

Q. What are the key challenges in synthesizing Benzene, (1-ethyldecyl)-?

  • Methodological Answer : The synthesis involves introducing a branched alkyl chain (1-ethyldecyl) to benzene, which requires precise control over Friedel-Crafts alkylation or hydroalkylation to avoid carbocation rearrangements. Side reactions, such as isomerization of the ethyl branch, are common. Purification via fractional distillation or preparative GC is critical to isolate the target compound from structural analogs like (1-pentylheptyl)-benzene .

Q. How do the physical properties of Benzene, (1-ethyldecyl)- compare to linear alkylbenzene derivatives?

  • Methodological Answer : The ethyl branch in the decyl chain reduces symmetry, lowering melting points compared to linear analogs. Computational tools (e.g., NIST Chemistry WebBook) predict boiling points based on molecular weight and branching. Experimental validation via differential scanning calorimetry (DSC) and refractive index measurements is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers or EPA identifiers for Benzene, (1-ethyldecyl)-?

  • Methodological Answer : Discrepancies in identifiers (e.g., CAS numbers missing in vs. structural analogs in ) arise from incomplete regulatory documentation. Researchers should prioritize peer-reviewed sources (e.g., NIST, EPA reports) and use systematic naming (IUPAC) to avoid ambiguity. Cross-referencing EPA Reference ID 101303 ( ) with structural analogs in can clarify nomenclature .

Q. What toxicological data can be extrapolated from benzene studies to its derivative, Benzene, (1-ethyldecyl)-?

  • Methodological Answer : While benzene is a known carcinogen ( ), alkylation reduces volatility and may alter metabolic pathways. In vitro assays (e.g., Ames test for mutagenicity) and in vivo models (rodent exposure studies) are needed to assess toxicity. Metabolite analysis (e.g., S-phenylmercapturic acid in urine) should be adapted to account for the ethyl-decyl side chain’s stability .

Q. How does the branching in Benzene, (1-ethyldecyl)- influence its interactions in binary mixtures?

  • Methodological Answer : The ethyl branch affects solubility parameters and phase behavior in mixtures. Researchers can use the Hansen Solubility Parameters (HSP) and experimental phase diagrams (e.g., ’s data on benzene derivatives with water or organic acids) to predict miscibility. Molecular dynamics simulations further elucidate solvent-solute interactions .

Key Methodological Recommendations

  • Synthetic Optimization : Use Schlenk techniques to minimize moisture during alkylation.
  • Analytical Cross-Validation : Pair GC-MS with high-resolution LC-QTOF for metabolite profiling.
  • Toxicity Testing : Prioritize OECD guidelines for consistent data comparability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.